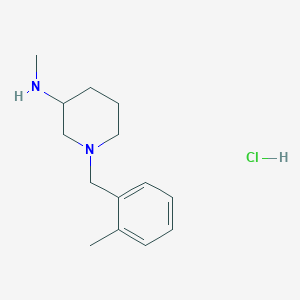

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is a compound belonging to the piperidine class of chemicals. Piperidine derivatives are known for their significant role in the pharmaceutical industry, often serving as building blocks for various drugs. This compound, in particular, is characterized by the presence of a piperidine ring substituted with a methyl group and a 2-methylbenzyl group, making it a valuable intermediate in organic synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride typically involves the reaction of N-methylpiperidine with 2-methylbenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final step often involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid .

Análisis De Reacciones Químicas

Types of Reactions

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can convert it to secondary or primary amines.

Substitution: The benzyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while reduction can produce secondary or primary amines .

Aplicaciones Científicas De Investigación

Research indicates that N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride exhibits a variety of biological activities:

- Antimicrobial Properties : Studies have shown that this compound possesses significant antimicrobial activity against various pathogens, including Escherichia coli and Staphylococcus aureus. The mechanism involves disruption of microbial cell membranes or inhibition of specific metabolic pathways, leading to microbial growth inhibition.

- Anticancer Potential : The compound has been investigated for its potential to induce apoptosis in cancer cells. In vitro studies suggest that it may selectively target cancerous cells while sparing normal cells, making it a candidate for further development in cancer therapeutics.

- Neuropharmacological Effects : this compound has shown promise as a dual inhibitor of cholinesterase and monoamine oxidase, enzymes implicated in neurodegenerative diseases such as Alzheimer's. This dual action may enhance neurotransmitter availability, thereby improving cognitive function .

Case Studies

Several case studies highlight the applications of this compound:

- Antimicrobial Efficacy : In a study assessing the antimicrobial properties of various piperidine derivatives, this compound exhibited an MIC value comparable to established antibiotics against resistant strains of Staphylococcus aureus .

- Cancer Cell Line Testing : Research involving human cancer cell lines demonstrated that treatment with this compound resulted in significant cytotoxicity, with IC50 values indicating potent anti-proliferative effects .

- Neurodegenerative Disease Models : Experimental models of Alzheimer's disease showed improved cognitive outcomes following administration of this compound, suggesting its potential role as a therapeutic agent in neuroprotection .

Mecanismo De Acción

The mechanism of action of N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparación Con Compuestos Similares

Similar Compounds

N-Methylpiperidine: A simpler analog without the benzyl substitution.

2-Methylbenzylamine: Lacks the piperidine ring structure.

N-Benzylpiperidine: Similar structure but without the methyl substitution on the benzyl group.

Uniqueness

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Actividad Biológica

N-Methyl-1-(2-methylbenzyl)piperidin-3-amine hydrochloride is a synthetic compound that belongs to the class of piperidine derivatives. Its unique structure, characterized by a methyl group on the nitrogen atom and a 2-methylbenzyl substituent, suggests potential biological activities relevant to pharmacology and medicinal chemistry. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to diverse biological effects. Specific pathways influenced by this compound include:

- Receptor Binding : The compound may bind to neurotransmitter receptors, potentially affecting neurotransmission.

- Enzyme Inhibition : It has been shown to inhibit certain enzymes involved in metabolic pathways, which could lead to altered cellular functions.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit heat shock protein 70 (HSP70), a protein known for its role in tumor survival and chemoresistance. By disrupting HSP70 function, the compound could enhance the efficacy of chemotherapeutic agents against drug-resistant tumors.

- Antimicrobial Activity : The compound has been investigated for its potential antimicrobial properties. It shows promising results against various bacterial strains, indicating its utility in developing new antimicrobial agents.

Comparative Analysis

To better understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound Name | Structure | Unique Features |

|---|---|---|

| N-Methylpiperidine | C7H17N | Lacks aromatic substitution |

| 2-Methylbenzylamine | C9H13N | No piperidine ring structure |

| N-Benzylpiperidine | C13H17N | Lacks methyl substitution on nitrogen |

The presence of both a methyl group on the nitrogen and a 2-methylbenzyl group distinguishes this compound from these compounds, contributing to its unique biological activity and potential applications in drug development.

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

- Anticancer Study : A study examining the inhibition of HSP70 demonstrated that treatment with this compound resulted in decreased cell viability in cancer cell lines resistant to standard therapies. The findings suggest a potential role for this compound in overcoming drug resistance.

- Antimicrobial Evaluation : In vitro assays revealed that this compound exhibited significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This suggests its potential as a lead compound for new antibiotic development.

Propiedades

IUPAC Name |

N-methyl-1-[(2-methylphenyl)methyl]piperidin-3-amine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2.ClH/c1-12-6-3-4-7-13(12)10-16-9-5-8-14(11-16)15-2;/h3-4,6-7,14-15H,5,8-11H2,1-2H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMIUHVSXNSUEQP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CN2CCCC(C2)NC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.80 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.